(2-Cyclohexylethyl)triethoxysilane

Description

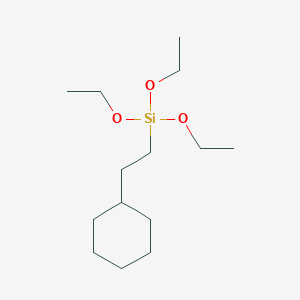

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H30O3Si |

|---|---|

Molecular Weight |

274.47 g/mol |

IUPAC Name |

2-cyclohexylethyl(triethoxy)silane |

InChI |

InChI=1S/C14H30O3Si/c1-4-15-18(16-5-2,17-6-3)13-12-14-10-8-7-9-11-14/h14H,4-13H2,1-3H3 |

InChI Key |

ZQUCFSJTZVIWRB-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](CCC1CCCCC1)(OCC)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Cyclohexylethyl Triethoxysilane

Established Synthesis Pathways for (2-Cyclohexylethyl)triethoxysilane

Traditional synthesis of CETES relies on robust and well-understood chemical reactions that have been scaled for industrial production. The most prominent of these is hydrosilylation, though other classical organometallic routes are also chemically viable.

The primary and most commercially significant method for producing this compound is the hydrosilylation of vinylcyclohexane (B147605) with triethoxysilane (B36694). This reaction involves the addition of the silicon-hydride (Si-H) bond of triethoxysilane across the carbon-carbon double bond of vinylcyclohexane.

The process is typically catalyzed by platinum-based complexes, such as Karstedt's catalyst or Speier's catalyst. The catalyst facilitates the reaction, which proceeds with high atom economy, as all atoms of the reactants are incorporated into the final product. The general reaction is as follows:

CH₂=CH-C₆H₁₁ + HSi(OC₂H₅)₃ --(Catalyst)--> C₆H₁₁-CH₂CH₂-Si(OC₂H₅)₃

While highly effective, hydrosilylation can sometimes lead to the formation of isomers, although the reaction with terminal alkenes like vinylcyclohexane generally yields the desired terminal addition product with high selectivity.

While hydrosilylation is dominant, alternative pathways exist for forming the silicon-carbon bond or modifying the alkoxy groups on the silicon atom.

Grignard Reactions: A classic method for forming silicon-carbon bonds involves the use of Grignard reagents. gelest.com For the synthesis of CETES, this would entail the reaction of a (2-cyclohexylethyl)magnesium halide (the Grignard reagent) with a silicon electrophile like tetraethoxysilane (TEOS) or trichlorosilane, followed by ethanolysis. The Grignard reagent is formed by reacting the corresponding alkyl halide, (2-bromoethyl)cyclohexane, with magnesium metal in an ether solvent. leah4sci.comthermofisher.com The subsequent reaction with TEOS displaces one of the ethoxy groups to form the Si-C bond. A patent from 1959 describes a similar process where dodecyl magnesium chloride is reacted with tetraethyl orthosilicate (B98303) (TEOS) to yield dodecyltriethoxysilane, demonstrating the viability of this approach for producing alkyltriethoxysilanes. google.com However, despite its versatility, the Grignard route has largely been supplanted by the more efficient hydrosilylation process for many industrial applications. gelest.com

Alkoxysilane Transesterification: This process does not create the core cyclohexylethyl-silicon structure but is used to modify the alkoxy groups attached to the silicon atom. For instance, if one had (2-Cyclohexylethyl)trimethoxysilane, it could be converted to CETES through transesterification with ethanol (B145695). The reaction involves heating the starting alkoxysilane with an excess of the new alcohol (ethanol) in the presence of an acidic or basic catalyst. google.com This reversible reaction is driven to completion by removing the lower-boiling alcohol (methanol) as it is formed. A continuous process for the transesterification of various alkoxysilanes has been developed, highlighting its industrial utility for producing specific alkoxyorganosilicon compounds. google.com

Advanced and Sustainable Synthesis Strategies for this compound

Recent research has focused on developing more sustainable and efficient methods for organosilane synthesis, addressing the cost of precious metal catalysts and incorporating principles of green chemistry.

The reliance on expensive and rare platinum catalysts for hydrosilylation has spurred research into alternatives. Significant progress has been made in using catalysts based on more earth-abundant and less costly metals.

A novel sustainable methodology has been developed using an air- and water-stable cobalt-based catalyst for the synthesis of various alkoxysilanes. csic.es This system operates under mild conditions, such as room temperature, and with low catalyst loading. It efficiently couples hydrosilanes and terminal alkenes, representing a greener alternative to traditional platinum-based systems. csic.es

Organocatalysis also presents a metal-free approach. For instance, potassium tert-butoxide (t-BuOK) has been shown to catalyze the reaction of organolithium compounds with hydrosilanes efficiently in a flow microreactor system, demonstrating a green and sustainable process for forming Si-C bonds under mild conditions. sci-hub.se

The application of green chemistry principles aims to reduce the environmental footprint of chemical manufacturing. In the context of CETES synthesis, this involves several key areas:

Atom Economy: Hydrosilylation is inherently atom-economical.

Catalyst Choice: Shifting from platinum to earth-abundant metal catalysts like cobalt or iron improves sustainability. csic.es

Solvent-Free Conditions: Methodologies for the synthesis of related compounds, such as silatranes, have been developed using organocatalysis under solvent-free conditions, a principle that can be applied to other organosilane syntheses. acs.org

Optimization of Reaction Parameters and Yields in CETES Synthesis

The yield and purity of this compound produced via hydrosilylation are highly dependent on several reaction parameters. Optimizing these factors is crucial for maximizing efficiency and minimizing side reactions in an industrial setting. Key parameters include catalyst concentration, temperature, reaction time, and the molar ratio of reactants.

Kinetic studies on analogous Grignard reactions with alkoxysilanes show that reaction by-products, such as alkoxymagnesium halides, can complex with the Grignard reagent and accelerate the reaction, demonstrating the complex interplay of components within the reaction mixture. researchgate.net

The table below illustrates the typical influence of various parameters on the hydrosilylation reaction to synthesize an alkyltriethoxysilane like CETES.

Table 1: Influence of Reaction Parameters on Hydrosilylation Yield

| Parameter | Condition | Effect on Yield and Selectivity | Rationale |

|---|---|---|---|

| Catalyst Concentration | Low (e.g., <5 ppm Pt) | Slower reaction rate, potential for incomplete conversion. | Insufficient active sites to facilitate the reaction efficiently. |

| Optimal (e.g., 10-20 ppm Pt) | High yield, fast reaction, good selectivity. | Balances reaction speed with cost and minimizes side reactions. | |

| High (e.g., >50 ppm Pt) | May lead to side reactions like alkene isomerization or dehydrogenative silylation. | Excess catalyst can promote alternative reaction pathways. | |

| Temperature | Low (e.g., 60-80 °C) | Slower reaction rate. | Insufficient thermal energy to overcome the activation energy barrier quickly. |

| Optimal (e.g., 90-120 °C) | Efficient reaction rate leading to high yields in a reasonable time. | Provides sufficient energy for the catalytic cycle to proceed efficiently. | |

| High (e.g., >150 °C) | Increased risk of side product formation and catalyst decomposition. | High thermal energy can promote undesirable side reactions. | |

| Reactant Molar Ratio | Excess Vinylcyclohexane | Ensures complete consumption of the more valuable triethoxysilane. | Drives the reaction to completion according to Le Chatelier's principle. |

Table 2: List of Chemical Compounds

| Compound Name | Formula / Type |

|---|---|

| This compound | C₆H₁₁-CH₂CH₂-Si(OC₂H₅)₃ |

| (2-Cyclohexylethyl)trimethoxysilane | C₆H₁₁-CH₂CH₂-Si(OCH₃)₃ |

| (2-bromoethyl)cyclohexane | C₆H₁₁-CH₂CH₂-Br |

| (2-cyclohexylethyl)magnesium halide | C₆H₁₁-CH₂CH₂-MgX (X=Cl, Br, I) |

| Dodecyltriethoxysilane | C₁₂H₂₅-Si(OC₂H₅)₃ |

| Ethanol | C₂H₅OH |

| Karstedt's Catalyst | Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex |

| Methanol | CH₃OH |

| Potassium tert-butoxide | t-BuOK |

| Silicon-hydride | Si-H |

| Speier's Catalyst | Hexachloroplatinic acid in isopropanol |

| Tetraethoxysilane (TEOS) | Si(OC₂H₅)₄ |

| Trichlorosilane | HSiCl₃ |

| Triethoxysilane | HSi(OC₂H₅)₃ |

Purification Techniques for Synthesized this compound

The purification of this compound from the crude reaction mixture is a critical step to ensure its suitability for subsequent applications, which often demand high purity standards. The choice of purification method is largely dictated by the nature of the impurities present, which are typically unreacted starting materials, byproducts of the synthesis, and residual catalyst. The primary techniques employed for the purification of this and similar alkoxysilanes are distillation and chromatography, often used in conjunction to achieve the desired level of purity.

The synthesis of this compound commonly proceeds via the hydrosilylation of vinylcyclohexane with triethoxysilane. Consequently, the crude product may contain unreacted vinylcyclohexane and triethoxysilane. Additionally, side reactions can lead to the formation of isomers, oligomers, and other silane-related impurities. The removal of these components is paramount for the performance of the final product.

Distillation under Reduced Pressure

Fractional distillation under reduced pressure is the most common and industrially scalable method for the purification of this compound. Operating under vacuum is essential to lower the boiling point of the compound, thereby preventing thermal decomposition that can occur at atmospheric pressure. The effectiveness of the separation depends on the difference in boiling points between the desired product and the impurities.

Table 1: Illustrative Fractional Distillation Parameters for Alkoxysilane Purification

| Parameter | Value/Range | Purpose |

| Pressure | 1 - 10 mmHg | To lower the boiling point and prevent thermal degradation. |

| Pot Temperature | 150 - 200 °C | To vaporize the components of the crude mixture. |

| Head Temperature | 130 - 160 °C | To selectively condense the desired this compound fraction. |

| Reflux Ratio | 1:1 to 5:1 | To improve the separation efficiency of the distillation column. |

Note: The values in this table are illustrative for alkoxysilanes and the optimal conditions for this compound would need to be determined empirically.

Chromatographic Techniques

For achieving very high purity levels, particularly in laboratory settings or for specialized applications, chromatographic methods are employed. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Gas Chromatography (GC) , primarily an analytical technique, can be adapted for preparative-scale purification. In preparative GC, a larger column is used to separate larger quantities of the mixture. The separated components are then collected as they elute from the column. This method offers very high resolution but is generally less scalable than distillation.

Table 2: Representative Gas Chromatography (GC) Conditions for Silane (B1218182) Analysis

| Parameter | Condition | Role in Separation/Analysis |

| Column | Capillary column (e.g., DB-5) | Provides the stationary phase for separation based on polarity and boiling point. |

| Carrier Gas | Helium or Nitrogen | Acts as the mobile phase to carry the sample through the column. |

| Injection Temperature | 250 °C | Ensures rapid vaporization of the sample. |

| Oven Temperature Program | Ramped (e.g., 80°C to 250°C) | Controls the elution of compounds based on their boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detects and quantifies the separated components. |

Liquid Chromatography (LC) , particularly preparative High-Performance Liquid Chromatography (HPLC), can also be utilized. In this technique, the crude silane is passed through a column packed with a solid adsorbent (stationary phase), and a liquid solvent (mobile phase) is used to carry the components through the column at different rates. While effective, the choice of solvent is critical to avoid hydrolysis of the triethoxysilane groups.

The selection of the most appropriate purification technique or combination of techniques depends on the initial purity of the crude product and the final purity requirements. For industrial production, a multi-step process involving an initial fractional distillation followed by a polishing step using a more refined purification method might be employed. The purity of the final product is typically verified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it meets the required specifications.

Reaction Mechanisms and Chemical Transformations Involving 2 Cyclohexylethyl Triethoxysilane

Hydrolysis and Condensation Mechanisms of Triethoxysilanes

Kinetic Studies of Hydrolysis and Condensation in Sol-Gel Systems

The transformation of (2-Cyclohexylethyl)triethoxysilane from a monomer to a polysiloxane network is often studied within sol-gel systems. The kinetics of this process are complex, involving multiple simultaneous and consecutive reactions. researchgate.net Generally, the hydrolysis of alkoxysilanes is treated as a first or pseudo-first-order reaction with respect to the silane (B1218182) concentration. nih.gov The condensation reaction, leading to the formation of dimers, oligomers, and eventually a cross-linked network, is often found to be second order. nih.gov

Kinetic studies on various trialkoxysilanes show that the rates are highly dependent on the nature of the organic substituent. For this compound, the bulky and electron-donating cyclohexylethyl group is expected to influence reaction rates through steric hindrance and inductive effects. Compared to smaller alkoxysilanes like tetraethoxysilane (TEOS), the larger organic group can sterically hinder the approach of water molecules, potentially slowing the hydrolysis rate. mdpi.com However, the electron-donating nature of the alkyl group can affect the stability of transition states, influencing the mechanism under different catalytic conditions. unm.edu

Table 1: Factors Influencing Sol-Gel Reaction Kinetics

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Notes |

|---|---|---|---|

| Catalyst (Acid) | Increases rate, especially at low pH. unm.eduresearchgate.net | Slower than hydrolysis; minimized around pH 2-2.5 (isoelectric point of silica). unm.edundhu.edu.tw | Promotes the formation of linear, weakly branched polymers. unm.edu |

| Catalyst (Base) | Increases rate, especially at high pH. unm.eduresearchgate.net | Faster than hydrolysis; rate increases with pH. unm.edundhu.edu.tw | Promotes the formation of highly branched, dense, colloidal particles. unm.edu |

| pH | Minimum rate around pH 7. unm.edu | Minimum rate around pH 4-5; increases at higher and lower pH. ndhu.edu.tw | The specific pH for minimum rates depends on the silane and solvent system. |

| Water/Silane Ratio (R) | Rate generally increases with water concentration. unitbv.ro | Complex effect; can increase with water but also depends on silanol (B1196071) concentration. | A stoichiometric ratio (R=1.5 for triethoxysilanes) is required for complete hydrolysis, but higher ratios are often used. nih.gov |

| Solvent | Polar solvents can facilitate the mixing of immiscible silane and water, affecting rates. ndhu.edu.tw | Solvent polarity can stabilize intermediates and influence network structure. ndhu.edu.tw | Ethanol (B145695) is commonly used as a co-solvent. researchgate.net |

| Temperature | Rate increases with temperature. | Rate increases significantly with temperature. researchgate.net | Can be used to accelerate gelation and curing. unitbv.ro |

Influence of Catalysts (Acidic, Basic) and Environmental Factors (pH, Water/Silane Ratio) on Reaction Kinetics

The kinetics of this compound hydrolysis and condensation are highly sensitive to catalysts and environmental conditions. nih.govunm.edu

Catalysts:

Acid Catalysis: In acidic conditions (pH < 7), the reaction proceeds via an electrophilic mechanism. An oxygen atom on an ethoxy group is protonated, making it a better leaving group (ethanol). This facilitates a nucleophilic attack on the silicon atom by a water molecule. unm.eduresearchgate.net Acid catalysis generally leads to a rapid hydrolysis step compared to the condensation step. unm.eduresearchgate.net This allows for the formation of more linear, less-branched polymeric chains as the silanol intermediates have time to form before significant cross-linking occurs. unm.edu

Base Catalysis: Under basic conditions (pH > 7), the mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (OH-) or a deprotonated silanolate anion (Si-O-) on the silicon atom. nih.govunm.edu This SN2-type reaction is favored by electron-withdrawing groups on the silicon, but the cyclohexylethyl group is electron-donating, which would tend to slow the reaction compared to TEOS. unm.edu Base catalysis typically results in a condensation rate that is faster than or comparable to the hydrolysis rate, leading to the formation of more compact, highly branched, and particle-like structures. unm.edu

Environmental Factors:

pH: The rates of both hydrolysis and condensation are at a minimum near neutral pH (around 7 for hydrolysis, and 4-5 for condensation) and increase under both acidic and basic conditions. unm.edugelest.com

Water/Silane Ratio (R): The concentration of water is critical. For a triethoxysilane (B36694), a molar ratio of water to silane of at least 1.5 is stoichiometrically required for complete hydrolysis of the three alkoxy groups. In practice, higher R values are often used to drive the reaction forward. unitbv.ro Low water levels can lead to incomplete hydrolysis and the formation of more open, less cross-linked networks. unitbv.ro

Formation of Oligomers and Polysiloxane Networks

The hydrolysis of this compound yields reactive cyclohexylethyl silanetriol intermediates, Si(OH)3. These intermediates are unstable and readily undergo condensation. gelest.com

The condensation process begins with the formation of dimers and small linear or cyclic oligomers. gelest.comgoogle.com As the reaction progresses, these oligomers grow and branch, with the trifunctional nature of the original silane allowing for the development of a three-dimensional cross-linked network. researchgate.netvt.edu The final structure is a rigid polysiloxane polymer where silicon atoms are linked by oxygen bridges, and the non-reactive cyclohexylethyl groups extend outwards from this inorganic backbone. researchgate.net The formation of these oligomeric and polymeric structures is key to their function, as it allows for the creation of a stable, robust film on a substrate surface. nih.gov

Surface Reaction Mechanisms and Interfacial Bonding with this compound

This compound is primarily used as a surface modifying agent and adhesion promoter due to its bifunctional nature. The triethoxysilyl group provides a mechanism for bonding to inorganic materials, while the cyclohexylethyl group presents a non-polar, organophilic interface to organic polymers. shinetsusilicone-global.comspecialchem.com

Covalent Grafting to Inorganic Substrates (e.g., Silica (B1680970), Metals, Metal Oxides)

The primary mechanism for attaching this compound to inorganic substrates involves the formation of covalent bonds. Most inorganic materials, such as silica, glass, and metals like aluminum and steel, possess a surface layer of hydroxyl (-OH) groups, especially in the presence of atmospheric moisture. researchgate.netresearchgate.net

The process occurs in several steps:

Hydrolysis: The triethoxysilane is first hydrolyzed in the presence of water to form reactive silanol (Si-OH) groups. zx-petro.comccl.net

Physisorption: The resulting silanols hydrogen-bond with the hydroxyl groups present on the substrate surface. ccl.net

Condensation (Covalent Bonding): With the removal of water, typically through heating or drying, a condensation reaction occurs between the silanol groups of the silane and the hydroxyl groups of the substrate. This forms strong, durable covalent Si-O-Substrate bonds. researchgate.netsinosil.com Simultaneously, lateral condensation between adjacent silane molecules forms a cross-linked polysiloxane film on the surface. shinetsusilicone-global.com

This grafted layer modifies the surface energy of the substrate, typically making it more hydrophobic due to the exposed, non-polar cyclohexylethyl groups.

Adhesion Promotion Mechanisms in Multilayer Systems

In multilayer systems, such as a coating or adhesive applied to a metal or glass surface, this compound acts as a molecular bridge to improve adhesion, particularly under wet or humid conditions. shinetsusilicone-global.comresearchgate.net

The adhesion promotion mechanism relies on the dual reactivity of the molecule:

Bonding to the Inorganic Substrate: As described above, the silane forms a durable, covalently bonded polysiloxane network on the inorganic surface. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Abbreviation | Full Compound Name |

|---|---|

| This compound | This compound |

| TEOS | Tetraethoxysilane |

| OES | Octyltriethoxysilane |

| PEMS | Phenyltriethoxysilane |

| APTES | 3-Aminopropyltriethoxysilane |

Interactions with Organic Polymer Surfaces

The interaction of this compound with organic polymer surfaces is primarily governed by the chemical nature of both the silane and the polymer. After the initial hydrolysis of its ethoxy groups to form silanols (Si-OH), the silane can interact with polymer surfaces. The nature of these interactions is highly dependent on the functional groups present on the polymer chain.

For polymers that contain hydrogen bond acceptor groups, such as carbonyl groups found in polymethyl methacrylate (B99206) (PMMA) or polyvinyl acetate (B1210297) (PVAc), hydrogen bonding can occur between these groups and the residual hydroxyls on the hydrolyzed silane. kpi.ua This interaction is crucial for achieving miscibility and preventing macroscopic phase separation between the organic polymer and the inorganic silica network that forms, which is essential for creating optically transparent composite materials. kpi.ua The strength of these interactions is a key factor in determining the homogeneity and mechanical properties of the final material. kpi.ua

In the case of this compound, the bulky, non-polar cyclohexylethyl group does not actively participate in forming strong chemical bonds with most polymer surfaces. Its primary role is to act as an organic modifier within the resulting silica network, imparting hydrophobicity and compatibility with non-polar polymer matrices. However, for polymers lacking hydrogen-donating or -accepting moieties, the interactions are generally weak, potentially leading to incompatible mixtures and phase separation. For instance, in blends with polycarbonate, hydrolyzed TEOS (a related tetra-functional silane) shows no significant interaction, resulting in an incompatible mixture of polycarbonate and hydrated silica domains. kpi.ua

Crosslinking and Network Formation in this compound-Derived Materials

Crosslinking is a critical process that transforms liquid silane precursors into solid or gel-like materials with enhanced mechanical strength, thermal stability, and solvent resistance. sapub.orgnih.gov For this compound, this transformation involves the formation of a three-dimensional network structure. This process fundamentally alters the material's properties by linking the individual polymer chains together, thereby restricting their movement. sapub.org

Formation of Siloxane (Si-O-Si) Linkages

The backbone of the crosslinked network derived from this compound is composed of siloxane (Si-O-Si) bonds. wikipedia.org The formation of this network is a two-step process initiated by the hydrolysis of the ethoxy (-OC2H5) groups in the presence of water. This reaction can be catalyzed by either an acid or a base. mdpi.com

Step 1: Hydrolysis The triethoxysilane molecule undergoes hydrolysis, where the ethoxy groups are replaced by hydroxyl groups (silanols, Si-OH).

R-Si(OC₂H₅)₃ + 3H₂O → R-Si(OH)₃ + 3C₂H₅OH (where R = 2-Cyclohexylethyl)

Step 2: Condensation The newly formed silanols are highly reactive and undergo condensation reactions with other silanols or remaining ethoxy groups. This process releases water or ethanol and forms stable siloxane bridges. wikipedia.orgmdpi.com

R-Si(OH)₃ + (HO)₃Si-R → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

R-Si(OH)₃ + (C₂H₅O)₃Si-R → (HO)₂Si(R)-O-Si(R)(OC₂H₅)₂ + C₂H₅OH

This condensation process continues, leading to the growth of a highly crosslinked, three-dimensional inorganic silica network with covalently bonded cyclohexylethyl organic groups.

Role of the Epoxy Functional Group in Ring-Opening Polymerization and Co-Condensation Reactions

It is important to note that this compound does not possess an epoxy functional group. Its organic moiety is a saturated cyclohexylethyl group. However, in the broader context of organofunctional silanes, epoxy-functional silanes such as γ-glycidoxypropyltrimethoxysilane (GPTMS) are commonly used as crosslinking and coupling agents. researchgate.net

In materials where GPTMS or a similar epoxy silane is used, the epoxy group plays a crucial role in forming additional crosslinks. researchgate.net The epoxy ring can undergo ring-opening polymerization, a reaction that can be initiated by acids, bases, or nucleophiles. This reaction forms ether linkages, creating organic crosslinks that complement the inorganic siloxane network. mdpi.com

For example, when crosslinking a polymer like chitosan (B1678972), the epoxy group of GPTMS can react with the amine and hydroxyl groups on the chitosan chains. researchgate.net Simultaneously, the silane's trimethoxysilyl group undergoes hydrolysis and condensation to form a silica network (Si-O-Si linkages). This dual reactivity allows GPTMS to act as a bridge, covalently bonding the organic polymer to the inorganic silica network, a process known as co-condensation. researchgate.net This enhances the material's integrity, thermal stability, and mechanical properties. researchgate.net

Polymerization Kinetics of CETES-Containing Systems

The polymerization of CTES is a complex reaction that primarily depends on the kinetics of the first hydrolysis step. scienceopen.com The rate of polymerization is significantly affected by the pH of the medium. In an acidic environment, hydrolysis is rapid, while condensation is the rate-limiting step. Conversely, in an alkaline medium, hydrolysis is slow, and condensation is fast. mdpi.com

The activation energy for the hydrolysis of CTES has been determined using gas chromatography, highlighting the influence of the catalyst. scienceopen.com

| Reaction Condition | Activation Energy (Ea) for Hydrolysis |

| Alkaline Medium | 20 kJ mol⁻¹ |

| Acidic Medium | 58 kJ mol⁻¹ |

This table presents the activation energies for the hydrolysis of 3-cyanopropyl triethoxysilane (CTES) under different catalytic conditions. scienceopen.com

Advanced Characterization of 2 Cyclohexylethyl Triethoxysilane and Its Derived Materials

Spectroscopic Analysis of Structural Evolution and Chemical States

Spectroscopic techniques are indispensable for monitoring the chemical transformations of (2-Cyclohexylethyl)triethoxysilane at the molecular level. By probing specific atomic nuclei and vibrational modes of chemical bonds, these methods provide detailed insights into the reaction kinetics and the structure of the resulting network.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organosilanes and tracking their conversion during the sol-gel process.

¹H and ¹³C NMR: These techniques are primarily used to confirm the structure of the organic moiety attached to the silicon atom. For this compound, ¹H NMR would show characteristic signals for the protons of the cyclohexyl ring, the ethyl linker (-CH₂-CH₂-), and the ethoxy groups (-O-CH₂-CH₃). Similarly, ¹³C NMR provides a distinct signal for each unique carbon atom in the molecule. During hydrolysis, the disappearance of the ethoxy group signals and the appearance of a signal for ethanol (B145695) (a byproduct) can be monitored.

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Assignment | Estimated ¹H Shift (ppm) | Estimated ¹³C Shift (ppm) |

|---|---|---|---|

| Cyclohexyl | -C₆H₁₁ | 0.8 - 1.8 | 26 - 35 |

| Ethyl Linker | Si-CH₂- | 0.6 - 0.9 | ~10 |

| Ethyl Linker | -CH₂-C₆H₁₁ | 1.3 - 1.5 | ~30 |

| Ethoxy | -O-CH₂- | ~3.8 | ~58 |

²⁹Si NMR: This is the most informative technique for studying the condensation of trialkoxysilanes. huji.ac.il The chemical shift of the ²⁹Si nucleus is highly sensitive to its local bonding environment, specifically the number of siloxane (Si-O-Si) bridges attached to it. For a trifunctional silane (B1218182) like this compound, which has the general structure RSi(OR')₃, the different condensation states are denoted as Tⁿ species. nih.govcsic.es

T⁰: The unreacted, fully hydrolyzed monomer, R-Si(OH)₃.

T¹: A silicon atom bonded to one other silicon atom via a single siloxane bridge.

T²: A silicon atom connected to two other silicon atoms through siloxane bridges, forming part of a linear chain.

T³: A fully condensed silicon atom bonded to three other silicon atoms, representing a cross-linking or network point.

By acquiring ²⁹Si NMR spectra at different stages of the reaction, the relative proportions of T⁰, T¹, T², and T³ species can be quantified. csic.es This allows for a detailed analysis of the kinetics of condensation and the degree of cross-linking in the final hybrid material. csic.esresearchgate.net The spectrum of the initial precursor shows a single T⁰ peak, which gradually diminishes as peaks corresponding to T¹, T², and eventually T³ grow in intensity.

Table 2: Typical ²⁹Si NMR Chemical Shift Ranges for Tⁿ Species in Alkyltrialkoxysilane-Derived Gels

| Species | Structure | Typical Chemical Shift Range (ppm) |

|---|---|---|

| T⁰ | R-Si(OR')₃ / R-Si(OH)₃ | -45 to -50 |

| T¹ | R-Si(OSi)(OH)₂ | -53 to -58 |

| T² | R-Si(OSi)₂(OH) | -62 to -67 |

Note: Ranges are approximate and can be influenced by solvent and specific R group.

Vibrational spectroscopy techniques, including FTIR and Raman, are essential for monitoring the functional group transformations during the hydrolysis and condensation of this compound. These methods are rapid and can often be performed in-situ. csic.es

The key spectral changes observed during the reaction include:

Disappearance of Si-O-C bonds: The characteristic stretching and rocking vibrations of the Si-O-C bonds in the ethoxy groups of the precursor diminish as hydrolysis proceeds. csic.es

Appearance of Si-OH bonds: The formation of silanol (B1196071) intermediates (Si-OH) through hydrolysis results in the appearance of a broad absorption band corresponding to O-H stretching.

Formation of Si-O-Si bonds: As condensation progresses, a strong and broad absorption band characteristic of the Si-O-Si asymmetric stretching vibration appears and grows in intensity, signifying the formation of the polysiloxane network. csic.es

Persistence of C-H bonds: The vibrations associated with the C-H bonds of the non-hydrolyzable cyclohexylethyl group remain unchanged throughout the reaction, confirming its incorporation into the final material.

Table 3: Key Vibrational Bands for Monitoring this compound Condensation

| Wavenumber (cm⁻¹) | Assignment | Technique | Observation |

|---|---|---|---|

| ~3400 (broad) | O-H stretch in Si-OH and H₂O | FTIR | Appears and changes shape during reaction |

| 2850 - 2930 | C-H stretch in cyclohexylethyl | FTIR, Raman | Remains stable |

| 1080 - 1100 (broad) | Asymmetric Si-O-Si stretch | FTIR | Appears and grows, indicating network formation csic.es |

| 960 | Si-OH stretch | FTIR | Appears during hydrolysis, consumed during condensation |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical bonding states within the top 5-10 nanometers of a material. eag.com It is particularly valuable for analyzing thin films or surface modifications created using this compound.

A typical XPS analysis involves two steps:

Survey Scan: A wide energy scan is performed to identify all elements present on the surface (excluding H and He). eag.com For a surface coated with a fully condensed film of the silane, this would reveal the presence of Silicon (Si), Oxygen (O), and Carbon (C). The atomic ratios, such as the C:Si ratio, can provide a first approximation of the surface coverage and composition. strath.ac.uk

High-Resolution Scans: Detailed scans of the core level electron peaks (e.g., Si 2p, O 1s, C 1s) are acquired. The precise binding energy of these electrons is sensitive to the local chemical environment, allowing for the deconvolution of peaks to identify different chemical states. unica.it

For materials derived from this compound, high-resolution XPS can distinguish:

Si 2p spectrum: This peak can be resolved into components corresponding to the organic Si-C bond, unreacted Si-O-C groups (if hydrolysis is incomplete), and the Si-O-Si network bonds. unica.it

O 1s spectrum: This spectrum can differentiate between oxygen in the Si-O-Si network, oxygen in silanol (Si-OH) groups, and potentially oxygen in unhydrolyzed Si-O-C groups. unica.it

Table 4: Representative Binding Energies for Chemical States in Silane-Derived Films

| Core Level | Chemical State | Approximate Binding Energy (eV) |

|---|---|---|

| Si 2p | Si-C | ~101.5 |

| Si 2p | Si-O-Si | ~103.3 unica.it |

| O 1s | Si-O-Si | ~532.5 unica.it |

| O 1s | Si-OH | ~533.2 |

| C 1s | C-C / C-H | ~285.0 |

Note: Values are approximate and can vary based on instrument calibration and sample charging.

Microstructural and Morphological Characterization of Hybrid Materials

While spectroscopy reveals chemical structure, microscopy techniques are essential to visualize the physical form and arrangement of the derived materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to obtain high-magnification images of the material's structure.

Scanning Electron Microscopy (SEM): SEM provides information about the surface topography and morphology. It is used to examine the surface of coatings for features like uniformity, cracks, or porosity. In the case of hybrid materials where the silane is used to treat fillers, SEM can visualize the dispersion of the fillers within a matrix and assess the quality of the interfacial adhesion.

Transmission Electron Microscopy (TEM): TEM offers higher resolution than SEM and provides information about the internal structure of the material. If the sol-gel process is designed to produce nanoparticles, TEM is used to determine their size, shape, and size distribution. In composite materials, TEM can reveal the nature of the interface between a silane-coated nanoparticle and the surrounding polymer matrix.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographic maps of a surface with nanoscale precision. oxinst.com It is ideal for characterizing the ultra-smooth surfaces often produced by sol-gel coatings.

Key applications of AFM for materials derived from this compound include:

Topographic Imaging: AFM can reveal the morphology of thin films, which may range from a smooth, uniform layer to a collection of islands, depending on deposition conditions. strath.ac.uk

Roughness Analysis: From the topographic data, quantitative surface roughness parameters are calculated. The most common are the average roughness (Ra) and the root-mean-square roughness (Rq), which provide a statistical measure of the surface's smoothness. researchgate.net

Local Property Mapping: Beyond topography, advanced AFM modes can map local variations in mechanical properties like adhesion, stiffness, and friction. researchgate.net This can be used to assess the homogeneity of the silane coating and identify any phase separation or domains with different properties.

Table 5: Example of AFM Surface Roughness Data for a Silane-Derived Coating

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Ra (Average Roughness) | The arithmetic average of the absolute values of the height deviations from the mean surface. | 1.5 nm |

| Rq (RMS Roughness) | The root mean square average of the height deviations from the mean surface. | 1.9 nm |

Values are illustrative for a high-quality, smooth coating.

X-ray Diffraction (XRD) for Crystalline Phase Identification and Structural Ordering

X-ray Diffraction (XRD) is a primary technique used to investigate the atomic and molecular structure of materials. When applied to materials derived from this compound, such as in hybrid organic-inorganic coatings or functionalized nanoparticles, XRD would serve to identify any crystalline phases present. The technique works by directing an X-ray beam at a sample and measuring the scattering of the beam. Crystalline materials will diffract the X-rays at specific angles, producing a unique diffraction pattern that acts as a fingerprint for that particular crystal structure.

For materials synthesized using this compound, the resulting product is often a silica (B1680970) (SiO₂) network formed through sol-gel processes. The XRD analysis of such a material would reveal its degree of crystallinity. A broad, diffuse halo in the XRD pattern would indicate an amorphous (non-crystalline) structure, which is common for silica networks formed from trialkoxysilanes at lower temperatures. Conversely, sharp peaks would signify a more ordered, crystalline structure.

Thermal Analysis Techniques for Material Stability and Transitions

Thermal analysis techniques are essential for determining the stability of materials at different temperatures and for observing physical and chemical changes. For this compound and its derivatives, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data on their behavior when subjected to heat.

Thermogravimetric Analysis (TGA) for Decomposition Behavior and Compositional Analysis

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is highly effective for determining the thermal stability and composition of materials derived from this compound.

A typical TGA experiment would involve heating a sample of a this compound-modified material at a constant rate. The resulting TGA curve plots the percentage of weight loss against temperature. For a silane-functionalized material, several weight loss stages might be observed:

Below 200°C: A minor weight loss may occur due to the evaporation of physically adsorbed water or residual solvents.

200°C to 600°C: This region typically corresponds to the decomposition of the organic moieties. For this compound, this would involve the breakdown of the cyclohexylethyl groups attached to the silicon atoms.

Above 600°C: Further decomposition or transformation of the material might occur, eventually leaving a stable inorganic residue, such as silica (SiO₂).

The total weight loss associated with the organic portion can be used to quantify the amount of silane successfully grafted onto a substrate. This compositional analysis is vital for quality control and for understanding the relationship between the material's structure and its properties.

Table 1: Hypothetical TGA Decomposition Stages for a this compound-Modified Silica

This table illustrates the type of data that would be generated from a TGA experiment. The values are representative and based on the analysis of similar organosilane materials.

| Temperature Range (°C) | Weight Loss Event | Hypothetical % Weight Loss |

| 50 - 200 | Loss of adsorbed water and solvent | ~2-5% |

| 200 - 600 | Decomposition of cyclohexylethyl groups | ~15-25% |

| > 600 | Residual inorganic material (Silica) | ~70-80% (remaining mass) |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Curing Kinetics

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and curing reactions.

When analyzing a polymer or material system incorporating this compound, DSC can provide several key insights:

Glass Transition Temperature (Tg): For amorphous or semi-crystalline materials, the Tg is the temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state. This is observed as a step-like change in the baseline of the DSC curve.

Curing Reactions: If the silane is part of a resin system that cures upon heating, DSC can monitor the curing process. The hydrolysis and condensation reactions of the triethoxysilane (B36694) groups are exothermic, producing a broad peak in the DSC thermogram. The area under this peak is proportional to the total heat of reaction, and the peak's shape can be used to study the kinetics of the curing process.

Melting and Crystallization: For systems that can form crystalline domains, DSC can determine the melting temperature (an endothermic peak upon heating) and the crystallization temperature (an exothermic peak upon cooling).

The combination of TGA and DSC provides a comprehensive thermal profile of the material, elucidating its operational temperature limits, stability, and transitional behaviors.

Table 2: Potential Thermal Events Detectable by DSC for a this compound-Based System

This table outlines the thermal events that DSC could identify. The specific temperatures would depend on the exact composition and structure of the material being tested.

| Thermal Event | Type | Observation on DSC Curve | Significance |

| Glass Transition | Endothermic | Step change in heat flow | Indicates change from glassy to rubbery state |

| Curing/Cross-linking | Exothermic | Broad peak | Characterizes the curing reaction of the silane |

| Melting | Endothermic | Sharp peak | Indicates melting point of crystalline components |

| Crystallization | Exothermic | Sharp peak (on cooling) | Indicates temperature of crystal formation |

| Decomposition | Endothermic/Exothermic | Irregular peaks at high temp. | Correlates with TGA data on material breakdown |

Lack of Sufficient Data for "this compound" in Advanced Materials Applications

Following a comprehensive search for scientific literature and technical data, it has been determined that there is insufficient public information available to construct a detailed article on the specific applications of This compound according to the provided outline.

The requested article structure, focusing on niche areas of advanced materials engineering, requires in-depth research findings, performance data, and specific examples that are not present in the accessible body of scientific and technical publications for this particular compound.

While extensive information exists for the broader class of alkoxysilanes and their applications in materials science, the specific properties and uses of this compound in the following areas are not documented in detail:

Organic-Inorganic Hybrid Materials and Nanocomposites: No specific studies detailing its use in sol-gel derived systems, polymer-inorganic nanocomposites, or functional nanoporous materials were identified.

Surface Engineering and Functional Coatings: There is a lack of specific research on its performance in anti-corrosion coatings or for creating hydrophobic and oleophobic surfaces.

General principles of silane chemistry suggest that the cyclohexylethyl group would impart a degree of hydrophobicity and steric bulk, potentially influencing properties like adhesion, dispersion, and surface energy in a composite or coating. However, without specific research data, any discussion would be purely speculative and would not meet the required standards of a scientifically accurate and informative article.

Therefore, it is not possible to generate the requested content while adhering to the strict requirements for factual accuracy and focus solely on This compound .

Applications of 2 Cyclohexylethyl Triethoxysilane in Advanced Materials Engineering

Surface Engineering and Functional Coatings

Adhesion Promotion in Multilayer and Composite Structures

(2-Cyclohexylethyl)triethoxysilane is anticipated to function as an effective adhesion promoter in multilayer and composite structures, a critical role for enhancing the durability and performance of advanced materials. The triethoxysilane (B36694) group can hydrolyze in the presence of moisture to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates such as glass, metal oxides, and silica-based fillers. This process forms a durable covalent bond at the inorganic interface.

Simultaneously, the cyclohexylethyl group, being a non-polar hydrocarbon chain, is expected to be compatible with and physically entangle with a variety of polymer matrices. This dual functionality creates a chemical bridge at the interface between the inorganic reinforcement and the organic polymer, improving stress transfer and delamination resistance. The bulky cyclohexyl group may also contribute to the formation of a robust and hydrolytically stable interphase region. While specific data for this silane (B1218182) is scarce, the general mechanism for similar alkyl silanes in improving interfacial adhesion is well-established.

Role in Nanotechnology and Nanomaterial Functionalization

The ability to modify surfaces at the nanoscale is a cornerstone of nanotechnology, and silanes like this compound are poised to play a significant role in this arena.

Surface Modification of Nanoparticles (e.g., SiO₂, TiO₂, Magnetic Nanoparticles)

The surface functionalization of nanoparticles is crucial to prevent their agglomeration and to ensure their homogeneous dispersion within a polymer matrix or a liquid medium. The triethoxysilane moiety of this compound can readily react with the surface hydroxyl groups of nanoparticles such as silica (B1680970) (SiO₂), titania (TiO₂), and iron oxide-based magnetic nanoparticles.

This surface modification transforms the typically hydrophilic surface of these inorganic nanoparticles into a hydrophobic one. The cyclohexylethyl groups create a non-polar shell around the nanoparticles, enhancing their compatibility with non-polar solvents and polymer matrices. This improved dispersion is critical for realizing the desired mechanical, optical, or magnetic properties of the resulting nanocomposites.

Table 1: Potential Effects of this compound on Nanoparticle Properties

| Nanoparticle Type | Expected Surface Change | Potential Improvement in Composites |

| Silica (SiO₂) ** | From hydrophilic to hydrophobic | Improved dispersion in non-polar polymers, enhanced mechanical strength. |

| Titania (TiO₂) ** | From hydrophilic to hydrophobic | Reduced photocatalytic activity at the surface, better UV shielding performance. |

| Magnetic Nanoparticles | From hydrophilic to hydrophobic | Enhanced stability in biological media, improved biocompatibility for targeted drug delivery. |

Synthesis of Mesoporous Materials and Scaffolds

In the synthesis of mesoporous materials, such as mesoporous silica, organotriethoxysilanes can be co-condensed with a primary silica source (like tetraethoxysilane) in the presence of a structure-directing agent. The incorporation of this compound into the silica framework would introduce organic cyclohexylethyl groups within the pores.

This functionalization can tailor the surface properties of the mesoporous material, making it more hydrophobic. Such hydrophobic mesoporous materials can find applications in areas like selective adsorption of non-polar molecules from aqueous solutions, as stationary phases in chromatography, or as host matrices for hydrophobic drug molecules. The presence of the bulky cyclohexyl group could also influence the pore size and structure of the resulting material.

Catalysis and Catalytic Support Development

The modification of catalyst supports with silanes can significantly impact the performance and reusability of heterogeneous catalysts.

Immobilization of Catalysts on this compound-Modified Supports

Supports such as silica or alumina (B75360) can be functionalized with this compound to create a hydrophobic surface. This modified surface can then be used to immobilize catalysts, particularly enzymes like lipases, through hydrophobic interactions. The enzyme, in its active conformation, often exposes hydrophobic domains which can interact with the cyclohexylethyl groups on the support surface, leading to strong and stable immobilization.

This method of immobilization can enhance the operational stability of the enzyme, protect it from denaturation in harsh reaction conditions, and allow for its easy separation and reuse, which is a key principle of green chemistry.

Role in Heterogeneous Catalytic Reactions (e.g., Transesterification, CO₂ Conversion)

In heterogeneous catalysis, the support material can influence the activity and selectivity of the catalyst. For reactions involving non-polar substrates, such as the transesterification of oils to produce biodiesel, a hydrophobic support modified with this compound could be advantageous. The hydrophobic environment created by the cyclohexylethyl groups can facilitate the transport of non-polar reactants to the active catalytic sites and the removal of non-polar products.

Theoretical and Computational Studies of 2 Cyclohexylethyl Triethoxysilane Systems

Quantum Chemical Calculations

Electronic Structure and Bonding Characteristics of CETES

No specific studies detailing the electronic structure and bonding characteristics of (2-Cyclohexylethyl)triethoxysilane using quantum chemical calculations were found in the public domain.

Prediction of Reaction Pathways and Energy Barriers (e.g., Hydrolysis, Condensation)

There is no available research that specifically predicts the reaction pathways and energy barriers for the hydrolysis and condensation of this compound.

Molecular Dynamics Simulations

Behavior and Conformation of this compound at Interfaces

Specific molecular dynamics simulations focusing on the behavior and conformation of this compound at interfaces have not been reported in the available literature.

Simulation of Network Formation and Microstructure Development

No studies were identified that simulate the network formation and microstructure development resulting from the polymerization of this compound.

Structure-Property Relationship Modeling in this compound-Derived Materials

No research on the development of structure-property relationship models for materials derived from this compound could be located.

Emerging Research Directions and Future Perspectives for 2 Cyclohexylethyl Triethoxysilane

Sustainable and Bio-Inspired Approaches in CETES Utilization

The principles of green chemistry are becoming a central theme in the chemical industry, aiming to design products and processes that minimize the use and generation of hazardous substances. youtube.comcpc-serbia.org These principles are highly relevant to the lifecycle of CETES, from its synthesis to its application. Research is being directed towards developing more sustainable synthesis routes for CETES that are more energy-efficient and reduce waste. ornl.gov This includes exploring catalysis and the use of renewable resources to lessen the environmental impact. youtube.com

A significant area of application for green chemistry is the replacement of toxic or harmful solvents with more environmentally benign alternatives. nih.gov In formulations involving CETES, such as coatings or composites, the shift towards green solvents is a key research trend. nih.gov Furthermore, the concept of a circular economy, where resources are continuously reused, is influencing how materials like CETES are incorporated into products. cetjournal.it By enhancing the durability and longevity of materials, CETES can contribute to products with longer life cycles, thereby reducing waste and promoting sustainability. youtube.com Bio-inspired material design, which mimics natural processes and structures, represents another frontier. While direct bio-inspired applications for CETES are still nascent, its role in creating biocompatible or nature-mimicking surfaces is an area of growing interest.

Advanced Functional Material Design with Tailored Properties

A primary driver of CETES research is its ability to tailor material properties for specific, high-performance applications. science.gov The dual functionality of the CETES molecule allows it to act as a bridge between inorganic substrates (like glass, metals, or silica) and organic polymers. The triethoxysilane (B36694) group can form strong, covalent Si-O-Si bonds with the inorganic surface, while the cyclohexylethyl group provides enhanced compatibility and adhesion with a variety of polymer matrices.

This coupling mechanism is crucial in the development of advanced composites. For instance, in fiber-reinforced polymers, treating the fibers with CETES can dramatically improve the stress transfer from the polymer matrix to the fiber, resulting in materials with superior mechanical properties. researchgate.net Research focuses on how the specific sterics and hydrophobicity of the cyclohexylethyl group can be leveraged to create composites with tailored characteristics, such as improved water resistance, thermal stability, and impact strength.

The table below illustrates how the functional groups of a silane (B1218182) like CETES can be used to tailor material properties.

| Component of CETES | Function | Resulting Material Property | Potential Application |

| Triethoxy Groups (-OCH2CH3)3 | Hydrolyze to form silanols (Si-OH) which bond with inorganic surfaces. | Strong covalent bonding to inorganic fillers and reinforcements. | Improved adhesion, enhanced mechanical strength in composites. |

| Ethyl Linker (-CH2CH2-) | Provides a stable, flexible connection between the silicon atom and the functional group. | Efficient stress transfer between matrix and filler. | Increased toughness and impact resistance. |

| Cyclohexyl Group (-C6H11) | A bulky, hydrophobic, and non-polar organic group. | Increased compatibility with non-polar polymers, enhanced hydrophobicity. | Improved moisture resistance, better dispersion in polymer matrices. |

Integration of (2-Cyclohexylethyl)triethoxysilane into Additive Manufacturing and Advanced Fabrication Techniques

Additive manufacturing, particularly fused filament fabrication (FFF) or 3D printing, is revolutionizing product design and manufacturing. 3dprintingindustry.com A significant limitation of standard 3D-printed parts, however, is their often-inferior mechanical strength compared to traditionally manufactured counterparts. 3dprintingindustry.com This has spurred research into developing composite filaments, which incorporate reinforcing materials like chopped or continuous fibers into the printing polymer. 3dprintingindustry.com

CETES is poised to play a critical role in this domain. By pre-treating reinforcing agents such as glass or carbon fibers with this compound, the interfacial adhesion between the fibers and the thermoplastic matrix (e.g., PLA, ABS, or PETG) can be significantly enhanced. This improved bonding ensures that the fibers effectively reinforce the polymer, leading to 3D-printed parts with substantially higher strength and stiffness. 3dprintingindustry.com

Beyond filament-based methods, CETES could be integrated into other advanced fabrication processes. In stereolithography (SLA) or digital light processing (DLP), CETES could be used to modify the surface of nano- or micro-fillers dispersed in the photopolymer resin, improving the mechanical properties and stability of the final cured part. The ability to precisely control material composition opens the door to fabricating functionally graded materials, where the properties change across the volume of the part, a concept being explored in advanced manufacturing. science.gov

The potential roles for CETES in enhancing 3D printing are summarized in the table below.

| 3D Printing Technology | Potential Role of CETES | Expected Improvement |

| Fused Filament Fabrication (FFF) | Surface treatment for reinforcing fibers (glass, carbon) in composite filaments. | Increased tensile strength, stiffness, and layer adhesion of printed parts. 3dprintingindustry.com |

| Stereolithography (SLA) / Digital Light Processing (DLP) | Surface modifier for inorganic fillers (e.g., silica (B1680970), alumina) in the photopolymer resin. | Enhanced mechanical properties (hardness, toughness), reduced shrinkage. |

| Selective Laser Sintering (SLS) | Coating for polymer powders to improve flowability and sintering behavior. | Improved part density and more uniform mechanical properties. |

Challenges and Opportunities in Scaling Up Research Discoveries for Industrial Implementation

Despite its promising characteristics, the transition of CETES from laboratory research to large-scale industrial application faces several hurdles. A primary challenge is the cost of production. The synthesis of specialized organosilanes can be complex and expensive, potentially limiting its use to high-value applications where performance outweighs cost considerations. Furthermore, the handling of triethoxysilanes requires controlled environments due to their sensitivity to moisture, which can add complexity and cost to manufacturing processes. Process optimization is another key challenge; achieving a uniform and effective treatment of fillers or surfaces on an industrial scale requires significant development and quality control.

However, the opportunities for CETES are substantial. The growing demand for lightweight, high-strength materials in sectors like automotive and aerospace presents a significant market for advanced composites enabled by silane coupling agents. researchgate.net In these industries, even marginal improvements in weight and durability can lead to significant gains in fuel efficiency and performance. researchgate.net The push for more durable and weather-resistant coatings and adhesives also provides a strong driver for the adoption of CETES, which can improve the longevity and performance of these protective systems. As additive manufacturing continues to expand from prototyping to industrial-scale production, the need for high-performance materials will create new and expanding opportunities for functional molecules like this compound. cubicure.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-Cyclohexylethyl)triethoxysilane, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves hydrosilylation or nucleophilic substitution reactions. For example, cyclohexylethyl precursors react with triethoxysilane derivatives under inert atmospheres (N₂/Ar) to prevent oxidation. Catalysts like platinum-based complexes or bases (e.g., K₂CO₃) are used to enhance selectivity. Purification via fractional distillation or silica gel chromatography ensures high purity . Key parameters include temperature control (60–100°C), solvent choice (anhydrous THF or toluene), and stoichiometric ratios of reactants .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound's purity and structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms the cyclohexyl and ethoxysilyl groups, while Fourier-Transform Infrared Spectroscopy (FT-IR) identifies Si-O-C (∼1100 cm⁻¹) and Si-C (∼750 cm⁻¹) bonds. Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity, and elemental analysis validates the molecular formula (C₁₄H₃₀O₃Si). X-ray crystallography may resolve structural ambiguities in crystalline derivatives .

Q. How does the cyclohexyl group influence the compound's reactivity in surface modification applications?

- Methodological Answer : The cyclohexyl moiety enhances hydrophobicity and steric stabilization, making it suitable for modifying silica nanoparticles or polymer matrices. In sol-gel processes, the ethoxysilyl group hydrolyzes to form silanol (Si-OH), which condenses into siloxane networks. Cyclohexyl groups reduce surface energy, improving compatibility with nonpolar substrates. Controlled hydrolysis (pH 4–5, aqueous ethanol) balances reactivity and stability .

Advanced Research Questions

Q. How can the reactivity of the cyclohexyl moiety in this compound be leveraged in cross-coupling reactions, and what catalytic systems enhance such transformations?

- Methodological Answer : Transition-metal catalysts (e.g., Pd/C, Ni(acac)₂) enable Suzuki-Miyaura couplings with aryl halides, functionalizing the cyclohexyl group for advanced materials. Ligands like triphenylphosphine improve catalytic efficiency. Solvent systems (DMF/toluene) and microwave-assisted heating (120°C, 30 min) accelerate reaction rates. Post-functionalization analysis via HPLC-MS ensures minimal side-product formation .

Q. What strategies mitigate hydrolysis sensitivity during the synthesis and application of this compound in aqueous environments?

- Methodological Answer : Hydrolysis is minimized by using aprotic solvents (e.g., hexane) and controlled humidity (<30% RH). Additives like triethylamine scavenge HCl byproducts during synthesis. For aqueous applications (e.g., biocompatible coatings), pre-hydrolysis in acidic ethanol (pH 3.5) followed by rapid condensation (120°C) stabilizes the siloxane network. Encapsulation with cyclodextrins or polyethylene glycol (PEG) derivatives further enhances stability .

Q. What computational models predict the thermal degradation pathways of this compound-derived polymers?

- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model bond dissociation energies, identifying weak Si-O and C-C bonds as degradation initiators. Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (TGA-MS) validates predictions experimentally. Activation energy calculations (Kissinger method) guide the design of thermally stable copolymers .

Data Contradiction Analysis

Q. Existing studies report conflicting data on the thermal stability of this compound-derived materials. What experimental variables could explain these discrepancies?

- Methodological Answer : Discrepancies arise from differences in (1) curing conditions (e.g., ambient vs. oven-dried samples), (2) crosslinking density (controlled by hydrolysis time), and (3) additives (e.g., fillers or plasticizers). For instance, TGA studies showing lower stability (degradation onset at 200°C) used unmodified silane, while studies reporting stability up to 300°C incorporated silica nanoparticles as reinforcing agents. Standardizing curing protocols (e.g., 24h at 60°C under N₂) and reporting detailed synthetic parameters resolves such conflicts .

Methodological Tables

| Reaction Optimization Parameters | Typical Range |

|---|---|

| Temperature | 60–100°C |

| Catalyst Loading | 0.5–2 mol% |

| Solvent | Anhydrous THF/toluene |

| Reaction Time | 6–24 hours |

| Purification Method | Distillation/chromatography |

| Key Spectroscopic Peaks | Region (cm⁻¹ or ppm) |

|---|---|

| Si-O-C (FT-IR) | 1050–1100 |

| Cyclohexyl C-H (¹H NMR) | 1.0–2.0 ppm |

| Ethoxysilyl CH₂ (¹³C NMR) | 58–60 ppm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.